4-[3-(trifluoromethoxy)phenyl]-1H-pyrazole
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Overview
Description
4-[3-(trifluoromethoxy)phenyl]-1H-pyrazole is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(trifluoromethoxy)phenyl]-1H-pyrazole typically involves the reaction of 3-(trifluoromethoxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[3-(trifluoromethoxy)phenyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Scientific Research Applications
4-[3-(trifluoromethoxy)phenyl]-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, including electrochromic devices and sensors.
Mechanism of Action
The mechanism of action of 4-[3-(trifluoromethoxy)phenyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or functional effects .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethoxy)phenylhydrazine: Used in the synthesis of pyrazole-containing bisphosphonates.
4-(trifluoromethoxy)phenylboronic acid: Involved in the synthesis of biologically active molecules.
N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine: Utilized in the study of biochemical and physiological processes.
Uniqueness
4-[3-(trifluoromethoxy)phenyl]-1H-pyrazole stands out due to its unique combination of a trifluoromethoxy group and a pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug discovery and materials science.
Properties
Molecular Formula |
C10H7F3N2O |
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Molecular Weight |
228.17 g/mol |
IUPAC Name |
4-[3-(trifluoromethoxy)phenyl]-1H-pyrazole |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)16-9-3-1-2-7(4-9)8-5-14-15-6-8/h1-6H,(H,14,15) |
InChI Key |
SDRPYVPHHMRYGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CNN=C2 |
Origin of Product |
United States |
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